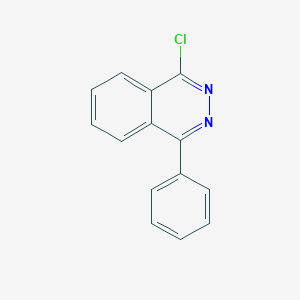

1-Chloro-4-phenylphthalazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116340. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-phenylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-12-9-5-4-8-11(12)13(16-17-14)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJDLSHYLZRFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297493 | |

| Record name | 1-chloro-4-phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10132-01-1 | |

| Record name | 10132-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-4-PHENYLPHTHALAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-phenylphthalazine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of 1-chloro-4-phenylphthalazine. This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry.

Core Chemical Properties

This compound is a solid organic compound at room temperature. Its core structure consists of a bicyclic phthalazine ring system substituted with a chlorine atom at the 1-position and a phenyl group at the 4-position. The presence of the reactive chloro group makes it a versatile precursor for further chemical modifications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₉ClN₂ | [1] |

| Molecular Weight | 240.69 g/mol | [1] |

| CAS Number | 10132-01-1 | [1] |

| Melting Point | 158-159 °C | [2] |

| Boiling Point | 444.4 °C at 760 mmHg | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and acetone. |

Molecular Structure and Spectroscopic Analysis

The structure of this compound is characterized by the fusion of a benzene ring and a pyridazine ring, forming the phthalazine core. The phenyl and chloro substituents are attached to this heterocyclic system.

Expected Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (phthalazine and phenyl rings): Multiple signals are expected in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the phthalazine ring will likely appear as a complex multiplet, while the protons of the phenyl group will also exhibit multiplet patterns.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: A series of signals is anticipated in the downfield region (δ 120-160 ppm), corresponding to the carbon atoms of the phthalazine and phenyl rings. The carbon atom attached to the chlorine will be significantly deshielded.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

C=N and C=C Stretching: Strong to medium absorption bands are expected in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic ring systems.

-

C-H Stretching (Aromatic): Weak to medium bands are anticipated above 3000 cm⁻¹, typical for aromatic C-H bonds.

-

C-Cl Stretching: A medium to strong absorption band is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 240, with a characteristic M+2 peak at m/z 242 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl), leading to significant fragment ions.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from readily available precursors.

Caption: General two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Phenylphthalazin-1(2H)-one (from 2-Benzoylbenzoic Acid)

-

Materials: 2-Benzoylbenzoic acid, hydrazine hydrate (or hydrazine sulfate), sodium hydroxide (if using hydrazine sulfate), ethanol.

-

Procedure:

-

A mixture of 2-benzoylbenzoic acid and an excess of hydrazine hydrate in ethanol is refluxed for several hours.

-

Alternatively, 2-benzoylbenzoic acid can be reacted with hydrazine sulfate in the presence of sodium hydroxide under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., cold ethanol or water) and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Step 2: Chlorination of 4-Phenylphthalazin-1(2H)-one

-

Materials: 4-Phenylphthalazin-1(2H)-one, phosphorus oxychloride (POCl₃).

-

Procedure:

-

4-Phenylphthalazin-1(2H)-one is treated with an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated under reflux for a few hours.

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with stirring.

-

The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Chemical Reactivity

The chlorine atom at the 1-position of the phthalazine ring is susceptible to nucleophilic substitution, making this compound a valuable intermediate for introducing various functional groups.

Caption: Nucleophilic aromatic substitution on this compound.

Common nucleophiles that can displace the chloride include:

-

Amines: To form 1-amino-4-phenylphthalazine derivatives.

-

Alkoxides and Phenoxides: To yield 1-alkoxy- or 1-aryloxy-4-phenylphthalazine derivatives.

-

Thiols: To produce 1-(alkylthio)- or 1-(arylthio)-4-phenylphthalazine derivatives.

These substitution reactions are typically carried out in the presence of a base in a suitable solvent.

Biological Activity and Potential Applications

Phthalazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery.

Notably, many derivatives synthesized from this compound have been investigated as anticancer agents . A key mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these phthalazine derivatives can disrupt the blood supply to tumors, thereby inhibiting their growth. This makes this compound a valuable scaffold for the development of novel anti-angiogenic cancer therapies.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and predictable properties. Its straightforward synthesis and the reactivity of its chloro substituent make it an important building block in organic synthesis. The demonstrated anticancer potential of its derivatives, particularly through the inhibition of key signaling pathways like VEGFR-2, underscores its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the chemical space around this scaffold holds promise for the identification of new therapeutic agents.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Chloro-4-phenylphthalazine (CAS: 10132-01-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-4-phenylphthalazine, a key heterocyclic intermediate in the synthesis of a diverse range of biologically active compounds. This document details its chemical and physical properties, provides a robust, two-step synthesis protocol, and explores its primary reactivity through nucleophilic substitution. While this compound itself is principally a synthetic building block, this guide extensively covers the significant anticancer and antimicrobial activities exhibited by its derivatives, supported by quantitative data and detailed experimental procedures. Visual diagrams of the synthetic pathway and reaction mechanisms are included to facilitate a deeper understanding of its chemical utility.

Chemical and Physical Properties

This compound is a solid, organic compound with the molecular formula C₁₄H₉ClN₂.[1] It is characterized by a phthalazine ring system substituted with a chloro group at the 1-position and a phenyl group at the 4-position.

| Property | Value | Reference |

| CAS Number | 10132-01-1 | [1] |

| Molecular Formula | C₁₄H₉ClN₂ | [1] |

| Molecular Weight | 240.69 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water |

Hazards Identification:

-

Acute toxicity, oral: Toxic if swallowed (H301)[1]

-

Skin corrosion/irritation: Causes skin irritation (H315)[1]

-

Serious eye damage/eye irritation: Causes serious eye irritation (H319)[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: May cause respiratory irritation (H335)[1]

Synthesis of this compound

The synthesis of this compound is a well-established two-step process commencing from 2-benzoylbenzoic acid. The general synthetic workflow is depicted below.

Experimental Protocol: Synthesis of 4-phenylphthalazin-1(2H)-one

This procedure is based on the general method for the condensation of 2-acylbenzoic acids with hydrazine.[2][3]

Materials:

-

2-Benzoylbenzoic acid

-

Hydrazine hydrate (80-99%)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzoylbenzoic acid (1 equivalent) in ethanol.

-

To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 4-phenylphthalazin-1(2H)-one.

Experimental Protocol: Synthesis of this compound

This protocol follows the general procedure for the chlorination of phthalazinones.[4]

Materials:

-

4-phenylphthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), place 4-phenylphthalazin-1(2H)-one (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude product will precipitate. Collect the solid by filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in medicinal chemistry lies in the high reactivity of the chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at the 1-position of the phthalazine ring, leading to the synthesis of diverse compound libraries for biological screening.

General Experimental Protocol for Nucleophilic Substitution

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

-

Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)

-

Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

Procedure:

-

To a stirred solution of this compound (1 equivalent) in an anhydrous solvent, add the nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated product by filtration.

-

Wash the solid with water and dry it.

-

Purify the crude product by recrystallization or column chromatography.

Biological Activities of this compound Derivatives

While this compound is primarily a synthetic intermediate, its derivatives have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and microbiology.

Anticancer Activity

Numerous studies have reported the synthesis of 1,4-disubstituted phthalazine derivatives with potent anticancer activities. The general strategy involves the substitution of the chloro group with various anilines, thiophenols, and other nucleophiles.

Table 1: In Vitro Anticancer Activity of Selected 1,4-Disubstituted Phthalazine Derivatives

| Compound | R Group at 1-position | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 12 | 1-(3-chloro-4-fluoroanilino) | Bel-7402 | 32.4 | [4][5] |

| 12 | 1-(3-chloro-4-fluoroanilino) | HT-1080 | 25.4 | [4][5] |

| 13 | 1-(4-fluoro-3-trifluoromethylanilino) | Bel-7402 | 30.1 | [4][5] |

| 13 | 1-(4-fluoro-3-trifluoromethylanilino) | HT-1080 | 25.8 | [4][5] |

| 5f | N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide | Human esophageal cancer cells | 8.13 | [6] |

| 8c | N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide | Human esophageal cancer cells | 9.31 | [6] |

Bel-7402: Human Liver Cancer cell lines; HT-1080: Human Fibrosarcoma cell lines.

The data indicates that specific substitutions on the aniline or thiophenol moiety can significantly influence the cytotoxic potency of the resulting phthalazine derivatives. Notably, compounds 12 and 13 showed higher in vitro activity than the cisplatin control against the tested cancer cell lines.[4][5]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [4][5]

This is a generalized protocol based on the cited literature.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well in the appropriate culture medium.

-

Incubation: Culture the cells for 12-24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. The introduction of various heterocyclic and acyclic moieties through nucleophilic substitution has yielded compounds with activity against both bacteria and fungi.

While specific data for derivatives of this compound is less abundant in the provided search results, the general class of phthalazine derivatives has shown promise. For instance, certain phthalazine derivatives have exhibited promising effects against Gram-positive and Gram-negative bacteria and fungi.[7] The development of novel antimicrobial agents is a critical area of research, and this compound serves as a valuable scaffold for this purpose.

Conclusion

This compound is a versatile and valuable intermediate in synthetic and medicinal chemistry. Its straightforward two-step synthesis and the high reactivity of its chloro group towards nucleophilic substitution make it an ideal starting material for the generation of diverse chemical libraries. The significant anticancer and antimicrobial activities observed in its derivatives underscore the importance of the phthalazine scaffold in drug discovery. This technical guide provides the essential information for researchers and scientists to effectively utilize this compound in their research and development endeavors. Further exploration of the biological activities of a wider range of its derivatives is warranted to unlock the full therapeutic potential of this chemical entity.

References

- 1. This compound | C14H9ClN2 | CID 272109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-phenylphthalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-chloro-4-phenylphthalazine, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent multi-step synthesis, including the preparation of the crucial intermediate, 4-phenylphthalazin-1(2H)-one, and its subsequent chlorination. Detailed experimental protocols, comparative data, and workflow diagrams are presented to facilitate laboratory synthesis and process optimization.

Overview of Synthetic Pathways

The synthesis of this compound is predominantly achieved through a two-step process. The initial and pivotal step is the formation of the phthalazinone core, yielding 4-phenylphthalazin-1(2H)-one. This intermediate is subsequently chlorinated to afford the final product. Two main routes are commonly employed for the synthesis of the phthalazinone intermediate, differing in their starting materials.

Route A: Condensation of 2-benzoylbenzoic acid with a hydrazine derivative. Route B: Reaction of phthalic anhydride with phenylhydrazine.

Following the synthesis of 4-phenylphthalazin-1(2H)-one, the lactam functionality is converted to the corresponding chloride.

Chlorination Step: Treatment of 4-phenylphthalazin-1(2H)-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅).

Below is a graphical representation of the overall synthetic strategy.

Figure 1: Overall synthetic strategy for this compound.

Synthesis of 4-Phenylphthalazin-1(2H)-one (Intermediate)

Route A: From 2-Benzoylbenzoic Acid and Hydrazine Hydrate

This is a widely used and robust method for the synthesis of 4-substituted phthalazinones.[1][2] The reaction involves the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate, typically under reflux in an alcoholic solvent.

Materials:

-

2-Benzoylbenzoic acid

-

Hydrazine hydrate (80-100%)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-benzoylbenzoic acid (1.0 equivalent) in absolute ethanol.

-

To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture to yield pure 4-phenylphthalazin-1(2H)-one as a solid.

Figure 2: Experimental workflow for the synthesis of 4-phenylphthalazin-1(2H)-one via Route A.

Route B: From Phthalic Anhydride and Phenylhydrazine

An alternative approach involves the direct condensation of phthalic anhydride with phenylhydrazine.[3] This method can be performed as a one-pot synthesis.

Materials:

-

Phthalic anhydride

-

Phenylhydrazine

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend phthalic anhydride (1.0 equivalent) in glacial acetic acid.

-

To this suspension, add a solution of phenylhydrazine (1.0 equivalent) in glacial acetic acid.

-

Add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for an extended period (e.g., 24 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis of this compound (Final Product)

The chlorination of the lactam group of 4-phenylphthalazin-1(2H)-one is a crucial step to introduce a reactive site for further functionalization. The most effective and commonly used reagent for this transformation is phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅) to enhance its reactivity.[2][4]

Experimental Protocol

Materials:

-

4-Phenylphthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ice

Procedure:

-

In a fume hood, carefully add 4-phenylphthalazin-1(2H)-one (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃). A mixture of POCl₃ and PCl₅ (e.g., 3:1 ratio) can also be used.

-

Heat the reaction mixture under reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Work-up (Caution: Exothermic and releases HCl gas): Slowly and cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. Alternatively, dilute the residue with an inert solvent like dichloromethane and then slowly add it to a mixture of ice and saturated sodium bicarbonate solution.

-

Neutralize the aqueous layer carefully with saturated sodium bicarbonate solution until the evolution of gas ceases and the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Figure 3: Experimental workflow for the chlorination of 4-phenylphthalazin-1(2H)-one.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product. Note that some of the spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Benzoylbenzoic Acid | C₁₄H₁₀O₃ | 226.23 | White solid | 127-130 |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | White solid | 131-134 |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | Pale yellow liquid/solid | 19-21 |

| 4-Phenylphthalazin-1(2H)-one | C₁₄H₁₀N₂O | 222.24 | Off-white to pale yellow solid | 234-238 |

| This compound | C₁₄H₉ClN₂ | 240.69 | White to light yellow solid | 139-142 |

Table 2: Representative Spectroscopic Data for 4-Phenylphthalazin-1(2H)-one

| Technique | Data |

| IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretching), ~1660 (C=O stretching, amide), ~1600, 1480 (C=C and C=N stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, NH), ~8.3-7.5 (m, 9H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~160.1 (C=O), ~145.8, ~134.2, ~133.0, ~130.1, ~129.5, ~128.8, ~128.3, ~126.5, ~125.4 |

| Mass Spec (EI, m/z) | 222 [M]⁺ |

Table 3: Representative Spectroscopic Data for this compound

| Technique | Data |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H stretching), ~1610, 1580, 1490 (C=C and C=N stretching) |

| ¹H NMR (CDCl₃, δ ppm) | ~8.4-7.5 (m, 9H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~158.2, ~152.1, ~135.0, ~133.5, ~131.8, ~130.5, ~129.2, ~128.9, ~127.6, ~126.3 |

| Mass Spec (EI, m/z) | 240/242 [M/M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

Conclusion

This guide outlines the well-established and efficient synthetic routes for the preparation of this compound. The two-step synthesis, commencing with either 2-benzoylbenzoic acid or phthalic anhydride to form the 4-phenylphthalazin-1(2H)-one intermediate, followed by chlorination with phosphorus oxychloride, provides a reliable and scalable method for obtaining this versatile building block. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis and further exploration of novel phthalazine-based compounds. Careful execution of the chlorination and work-up steps is critical to ensure high purity and yield of the final product.

References

The Diverse Biological Activities of Phthalazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of several clinically significant drugs. This technical guide provides an in-depth overview of the multifaceted biological activities of phthalazine derivatives, with a focus on their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Phthalazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Poly (ADP-ribose) polymerase (PARP).[1][2][3]

Quantitative Anticancer Activity Data

The cytotoxic and enzyme inhibitory activities of various phthalazine derivatives are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Target Cell Line/Enzyme | Activity (IC50/GI50 in µM) | Reference Compound | Activity (IC50 in µM) |

| VEGFR-2 Inhibitors | ||||

| Biarylureas (13c) | VEGFR-2 | 2.5 | - | - |

| Triazolo[3,4-a]phthalazines (7a) | VEGFR-2 | 0.11 | Sorafenib | 0.1 |

| Triazolo[3,4-a]phthalazines (6o) | HCT-116 | 7 | Sorafenib | 5.47 |

| Triazolo[3,4-a]phthalazines (6o) | MCF-7 | 16.98 | Sorafenib | 7.26 |

| Phthalazine-based biarylureas (12b) | VEGFR-2 | 4.4 | - | - |

| Phthalazine-based biarylureas (12c) | VEGFR-2 | 2.7 | - | - |

| EGFR Inhibitors | ||||

| Phthalazine derivatives (12d) | EGFR | 0.0214 | Erlotinib | 0.080 |

| Phthalazine derivatives (11d) | MDA-MB-231 | 0.92 | Erlotinib | 1.02 |

| Phthalazine derivatives (12c) | MDA-MB-231 | 1.89 | Erlotinib | 1.02 |

| Phthalazine derivatives (12d) | MDA-MB-231 | 0.57 | Erlotinib | 1.02 |

| PARP Inhibitors | ||||

| Phthalazinone derivatives | PARP-1 | - | Olaparib | - |

| General Cytotoxicity | ||||

| Triazolo[3,4-a]phthalazines (11h) | MGC-803 | 2.0-4.5 | 5-Fluorouracil | - |

| Phthalazine derivatives (6b, 6e, 7b, etc.) | NCI 60 cell panel | 0.15-8.41 | - | - |

Key Signaling Pathways in Anticancer Activity

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[1] Phthalazine-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.[1] This blocks downstream signaling cascades like the RAS/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately inhibiting cell proliferation, migration, and survival.[1]

Caption: VEGFR-2 Signaling Pathway Inhibition by Phthalazine Derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, as its overexpression and mutation can lead to uncontrolled cell growth.[4] Phthalazine derivatives have been developed as EGFR inhibitors, blocking the downstream signaling pathways that regulate cell proliferation and survival.[5]

Caption: EGFR Signaling Pathway Inhibition by Phthalazine Derivatives.

Experimental Protocols for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the phthalazine derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the VEGFR-2 enzyme, and a substrate peptide in a kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate for a specific period (e.g., 60 minutes) at 30°C.

-

Detection: Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent. A lower luminescence signal indicates higher kinase activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[1]

Anticonvulsant Activity

Phthalazine derivatives have been extensively investigated for their potential in treating epilepsy, with several compounds showing potent anticonvulsant effects in preclinical models.

Quantitative Anticonvulsant Activity Data

The median effective dose (ED50) and median neurotoxic dose (TD50) are key parameters in evaluating anticonvulsant drug candidates. The protective index (PI = TD50/ED50) provides an estimate of the margin of safety.

| Compound | Anticonvulsant Activity (MES Test, ED50 in mg/kg) | Neurotoxicity (Rotarod Test, TD50 in mg/kg) | Protective Index (PI) | Reference Compound | PI |

| 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine (4m) | 6.8 | 456.4 | 67.1 | Carbamazepine | 6.4 |

Experimental Protocol for Anticonvulsant Activity

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

-

Animal Model: Male Kunming mice (18-22 g) are typically used.

-

Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electroshock Application: After a predetermined time (e.g., 30 minutes for i.p.), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension seizure.

-

Data Analysis: The ED50, the dose required to protect 50% of the animals from the tonic seizure, is calculated.

This test assesses the potential for motor impairment, a common side effect of anticonvulsant drugs.

-

Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed is used.

-

Training: Mice are trained to stay on the rotating rod.

-

Testing: After compound administration, the mice are placed on the rotarod, and the time they remain on the rod is recorded.

-

Data Analysis: The TD50, the dose at which 50% of the animals fail to stay on the rod for a predetermined time (e.g., 1 minute), is determined.

Antimicrobial Activity

Certain phthalazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | Activity (MIC in µg/mL) |

| Phthalazine derivatives | Staphylococcus aureus | 15.625 - >125 |

| Phthalazine derivatives | Escherichia coli | 15.625 - >125 |

| Phthalazine derivatives | Candida albicans | 15.625 - >125 |

Experimental Protocol for Antimicrobial Activity

This is a standard method for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the phthalazine derivative in the broth.

-

Inoculation: Inoculate each well with the bacterial or fungal suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Phthalazine derivatives have also been explored for their anti-inflammatory potential, with some compounds showing inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Quantitative Anti-inflammatory Activity Data

| Compound | Assay | Activity (IC50) |

| Tetrahydrophthalazinones (17, 18) | Inhibition of LPS-stimulated TNF-α production | Active |

Experimental Protocol for Anti-inflammatory Activity

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the phthalazine derivative for a specific time (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of TNF-α inhibition and determine the IC50 value.

Conclusion

The phthalazine scaffold represents a highly versatile and pharmacologically significant core structure in drug discovery. The derivatives of phthalazine have demonstrated a remarkable range of biological activities, with significant potential in the development of novel therapeutics for cancer, epilepsy, infectious diseases, and inflammatory disorders. The quantitative data, detailed experimental protocols, and signaling pathway visualizations provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of compounds. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly lead to the discovery of even more potent and selective phthalazine-based drug candidates.

References

Unraveling the Anticancer Potential of 1-Chloro-4-phenylphthalazine Derivatives: A Technical Overview

Disclaimer: There is a notable scarcity of scientific literature detailing the specific mechanism of action of 1-chloro-4-phenylphthalazine in cancer cells. This compound is predominantly documented as a chemical intermediate for the synthesis of a diverse range of phthalazine derivatives. This guide, therefore, focuses on the reported anticancer activities and proposed mechanisms of these derivatives, providing insights into the potential therapeutic avenues of this class of compounds.

Introduction

Phthalazine and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Within this family, compounds derived from the this compound scaffold have been a focal point of research for the development of novel anticancer agents. While the direct biological activity of this compound remains uncharacterized in publicly available research, numerous studies have utilized it as a versatile starting material to generate derivatives with potent cytotoxic effects against various cancer cell lines. These synthesized compounds have been shown to induce cell death through mechanisms such as apoptosis and to interfere with the cell cycle, suggesting that the phthalazine core is a valuable pharmacophore for anticancer drug design.

Cytotoxic Activity of this compound Derivatives

The primary method for evaluating the anticancer potential of newly synthesized phthalazine derivatives is through in vitro cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying cytotoxic activity.

Below is a summary of the IC50 values for several potent derivatives synthesized from this compound, tested against a panel of human cancer cell lines.

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 5f | N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl) thio) acetamide | Human esophageal cancer cells | 8.13 | [1] |

| 8c | N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl) piperazin-1-yl) acetamide | Human esophageal cancer cells | 9.31 | [1] |

| 12 | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | Bel-7402 (Human Liver Cancer) | 32.4 | [2][3] |

| 12 | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | HT-1080 (Human Fibrosarcoma) | 25.4 | [2][3] |

| 13 | 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | Bel-7402 (Human Liver Cancer) | 30.1 | [2][3] |

| 13 | 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | HT-1080 (Human Fibrosarcoma) | 25.8 | [2][3] |

Proposed Mechanisms of Action of Phthalazine Derivatives

While detailed molecular mechanism studies are not available for all derivatives, the existing body of research points towards two primary modes of anticancer action: the induction of apoptosis and the disruption of the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[4] Many effective anticancer agents exert their effects by triggering this cellular suicide program.[4] For certain phthalazine derivatives, evidence suggests that they can initiate apoptosis, leading to the death of cancer cells. The apoptotic process is complex and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-4-phenylphthalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound 1-Chloro-4-phenylphthalazine. Due to a lack of a complete, unified experimental dataset in publicly accessible literature, this document presents a combination of theoretical data and expected spectral characteristics based on the compound's structure and analogous molecules. This guide is intended to support research and development activities by providing a detailed spectroscopic profile.

Compound Overview

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₄H₉ClN₂[1]

-

Molecular Weight: 240.69 g/mol [1]

-

CAS Number: 10132-01-1[1]

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry

| Parameter | Value | Source |

| Molecular Weight | 240.69 g/mol | PubChem[1] |

| Monoisotopic Mass | 240.0454260 Da | PubChem[1] |

| Predicted [M+H]⁺ | 241.05271 m/z | PubChemLite[2] |

| Predicted [M+Na]⁺ | 263.03465 m/z | PubChemLite[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not available in the searched literature. The following tables present predicted chemical shifts (δ) in ppm. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic H (Phthalazine ring) | 7.8 - 8.5 | m | The four protons on the phthalazine ring are expected to appear as a complex multiplet in the downfield region due to the influence of the fused aromatic system and the nitrogen atoms. |

| Aromatic H (Phenyl ring) | 7.4 - 7.7 | m | The five protons on the phenyl ring are expected to appear as a multiplet. |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-Cl | 150 - 155 | The carbon atom attached to the chlorine is expected to be significantly downfield. |

| Aromatic C-N | 145 - 150 | Carbon atoms adjacent to the nitrogen atoms in the phthalazine ring. |

| Aromatic C-Ph | 140 - 145 | The carbon atom of the phthalazine ring attached to the phenyl group. |

| Aromatic C (Quaternary) | 135 - 140 | Other quaternary carbons in the fused ring system. |

| Aromatic C-H (Phthalazine) | 125 - 135 | Aromatic carbons bearing a hydrogen atom in the phthalazine moiety. |

| Aromatic C-H (Phenyl) | 128 - 132 | Aromatic carbons bearing a hydrogen atom in the phenyl substituent. |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. The table below lists the expected characteristic absorption bands based on its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=N stretch | 1620 - 1680 | Medium |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-Cl stretch | 700 - 800 | Strong |

| Aromatic C-H bend | 690 - 900 | Strong |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. Compare the accurate mass measurement with the calculated exact mass of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Unveiling the Therapeutic Potential of 1-Chloro-4-phenylphthalazine Derivatives: A Technical Guide to Key Molecular Targets

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the scientific community has turned its attention to the promising scaffold of 1-Chloro-4-phenylphthalazine. Derivatives of this core structure have demonstrated significant biological activity, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the potential therapeutic targets of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document aims to accelerate the translation of these promising molecules from the laboratory to clinical applications.

Core Therapeutic Landscape: A Focus on Anticancer Activity

Research has consistently highlighted the potent anticancer properties of this compound derivatives. Their cytotoxic effects have been observed across a range of human cancer cell lines, suggesting a broad spectrum of activity. The primary mechanisms through which these compounds are believed to exert their anticancer effects include the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as direct interaction with cellular DNA.

Identified Molecular Targets:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.

-

Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a pivotal role in cell growth, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers.

-

Topoisomerase II (Topo II): An essential enzyme that alters the topology of DNA, playing a critical role in DNA replication and chromosome segregation.

-

DNA Intercalation: The direct insertion of a molecule into the DNA double helix, leading to structural distortions that can inhibit replication and transcription, ultimately inducing cell death.

Quantitative Analysis of Biological Activity

The following tables summarize the reported in vitro cytotoxic and enzyme inhibitory activities of various this compound derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

| Compound | HePG-2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | Bel-7402 (Liver) IC50 (µM) | HT-1080 (Fibrosarcoma) IC50 (µM) | Esophageal Cancer Cells IC50 (µM) | Reference |

| Derivative 1 | - | - | - | - | 146.8 | 83.9 | - | [1] |

| Derivative 11 | - | - | - | - | 56.2 | 38.9 | - | [1] |

| Derivative 12 | - | - | - | - | 32.4 | 25.4 | - | [1] |

| Derivative 13 | - | - | - | - | 30.1 | 25.8 | - | [1] |

| Compound 20 | 8.67 (µg/mL) | 15.84 (µg/mL) | 9.41 (µg/mL) | 12.21 (µg/mL) | - | - | - | [2] |

| Compound 25 | 110.82 (µg/mL) | 25.08 (µg/mL) | 11.15 (µg/mL) | 19.30 (µg/mL) | - | - | - | [2] |

| Compound 5f | - | - | - | - | - | - | 8.13 | [3] |

| Compound 8c | - | - | - | - | - | - | 9.31 | [3] |

| Cisplatin | - | - | - | - | 73.3 | 63.3 | - | [1] |

| Doxorubicin | 4.50 (µg/mL) | 4.17 (µg/mL) | 5.23 (µg/mL) | 8.87 (µg/mL) | - | - | - | [2] |

| 5-Fluorouracil | - | - | - | - | - | - | >10 | [3] |

Note: Some IC50 values are reported in µg/mL. Conversion to µM requires the molecular weight of the specific derivative, which is not always provided in the source.

Table 2: Enzyme Inhibitory Activity of Phthalazine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Phthalazine Derivative | Topo II | 5.44 - 8.90 | [4] |

| Phthalazine Derivative | DNA Intercalation | 36.02 - 48.30 | [4] |

Signaling Pathways and Mechanisms of Action

To understand the therapeutic potential of this compound derivatives, it is crucial to visualize their impact on cellular signaling. The following diagrams, rendered in DOT language, illustrate the key pathways and the proposed points of intervention for these compounds.

VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade by a this compound derivative.

EGFR Signaling Pathway Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway by a this compound derivative.

Topoisomerase II Inhibition and DNA Intercalation

Caption: Dual mechanism of action: Topoisomerase II inhibition and DNA intercalation.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Assay (VEGFR-2 / EGFR)

Objective: To determine the inhibitory activity of the compounds against specific kinases.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a luminescence-based method that measures ATP consumption.

Materials:

-

Recombinant human VEGFR-2 or EGFR kinase

-

Kinase assay buffer

-

ATP

-

Specific peptide substrate

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a master mix containing the kinase, substrate, and buffer.

-

Reaction Initiation: Add the test compound dilutions to the wells. Initiate the kinase reaction by adding the master mix and ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Signal Generation: Stop the kinase reaction and generate a luminescent signal according to the kit manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP and then another reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Topoisomerase II Inhibition Assay (Decatenation Assay)

Objective: To assess the ability of compounds to inhibit the decatenating activity of Topoisomerase II.

Principle: This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Topoisomerase II relaxes this network by creating transient double-strand breaks, allowing the minicircles to separate. Inhibitors of Topo II will prevent this decatenation.

Materials:

-

Human Topoisomerase II

-

kDNA

-

Topo II assay buffer (containing ATP)

-

Stop buffer/loading dye

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound at various concentrations.

-

Enzyme Addition: Add Topoisomerase II to initiate the reaction. Include a positive control (e.g., etoposide) and a no-enzyme control.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV illumination. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel as distinct bands.

-

Data Analysis: Assess the degree of inhibition by observing the reduction in the amount of decatenated DNA in the presence of the test compound compared to the control.

DNA Intercalation Assay (Fluorescence-Based)

Objective: To determine if the compounds can intercalate into the DNA double helix.

Principle: This assay is based on the displacement of a fluorescent dye (e.g., ethidium bromide) that is pre-bound to DNA. When a compound intercalates into the DNA, it displaces the dye, leading to a decrease in fluorescence intensity.

Materials:

-

Calf Thymus DNA (ct-DNA)

-

Ethidium Bromide (EtBr)

-

Tris-HCl buffer

-

Fluorometer

Procedure:

-

DNA-EtBr Complex Formation: Prepare a solution of ct-DNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable complex.

-

Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex at the appropriate excitation and emission wavelengths (for EtBr, typically ~520 nm excitation and ~600 nm emission).

-

Compound Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution. After each addition, allow the mixture to equilibrate and then measure the fluorescence intensity.

-

Data Analysis: A significant decrease (quenching) in fluorescence intensity upon the addition of the test compound indicates that it is displacing EtBr from the DNA, which is a strong indicator of an intercalative binding mode. The binding affinity can be quantified using the Stern-Volmer equation.

Conclusion and Future Directions

The compelling preclinical data for this compound derivatives underscore their potential as a versatile scaffold for the development of novel anticancer therapeutics. The identified molecular targets—VEGFR-2, EGFR, Topoisomerase II, and DNA itself—offer multiple avenues for therapeutic intervention. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of these promising compounds.

Future research should focus on elucidating the precise molecular interactions with their targets through structural biology studies, such as X-ray crystallography. Furthermore, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates. The continued exploration of this chemical space holds the promise of delivering next-generation therapies for a range of malignancies.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Chloro-4-phenylphthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-phenylphthalazine is a heterocyclic compound that belongs to the phthalazine class of molecules. Phthalazine derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The substituent at the 1-position, a reactive chlorine atom, makes this compound a versatile intermediate for the synthesis of a variety of other phthalazine derivatives through nucleophilic substitution reactions.[1] A thorough understanding of its solubility and stability is paramount for its effective use in both research and drug development, as these properties influence its handling, formulation, bioavailability, and shelf-life.

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of this compound. It includes detailed experimental protocols for the determination of these properties, based on established methodologies, to aid researchers in their laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClN₂ | PubChem[2] |

| Molecular Weight | 240.69 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 10132-01-1 | PubChem[2] |

| Appearance | Expected to be a solid at room temperature | - |

| Computed XLogP3 | 3.7 | PubChem[2] |

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The "like dissolves like" principle is a useful starting point for predicting solubility. Given the computed XLogP3 of 3.7, this compound is predicted to be a lipophilic compound with poor aqueous solubility and better solubility in organic solvents.

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

A range of solvents of varying polarities (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant using a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The results of the solubility studies should be presented in a clear and organized manner, as shown in the template Table 2.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data to be determined |

| Phosphate Buffer (pH 7.4) | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

Visualization: Solubility Determination Workflow

Caption: A flowchart of the shake-flask method for solubility determination.

Stability

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9][10] Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[11][12][13][14][15][16][17]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing this compound to various stress conditions to accelerate its degradation.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Hydrolytic Degradation:

-

Acidic: Add hydrochloric acid to the sample solution and heat (e.g., at 60 °C) for a specified period.

-

Basic: Add sodium hydroxide to the sample solution and heat (e.g., at 60 °C) for a specified period.

-

Neutralize the samples after the stress period before analysis.

-

-

Oxidative Degradation: Add hydrogen peroxide to the sample solution and keep it at room temperature for a specified period.

-

Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be protected from light.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 80 °C) for a specified period.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity of the parent compound and detecting the formation of degradation products.

Data Presentation: Forced Degradation Study Conditions and Results

The conditions and results of the forced degradation studies should be systematically tabulated.

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 | To be determined |

| Base Hydrolysis | 0.1 M NaOH | 60 | To be determined |

| Oxidation | 3% H₂O₂ | Room Temperature | To be determined |

| Photolysis | ICH Q1B compliant | Ambient | To be determined |

| Thermal (Solid) | Dry Heat | 80 | To be determined |

Table 4: Results of Forced Degradation Studies

| Stress Condition | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradants |

| Acid Hydrolysis | Data to be determined | Data to be determined | Data to be determined |

| Base Hydrolysis | Data to be determined | Data to be determined | Data to be determined |

| Oxidation | Data to be determined | Data to be determined | Data to be determined |

| Photolysis | Data to be determined | Data to be determined | Data to be determined |

| Thermal (Solid) | Data to be determined | Data to be determined | Data to be determined |

| *RRT = Relative Retention Time |

Visualization: Stability Testing Workflow

Caption: A flowchart illustrating the process of forced degradation studies.

Chemical Reactivity

The chlorine atom at the 1-position of the phthalazine ring is activated towards nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the heterocyclic ring. Consequently, this compound is expected to react with a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to yield the corresponding substituted phthalazine derivatives. This reactivity is the basis for its utility as a synthetic intermediate. When considering formulation, it is crucial to assess the chemical compatibility of this compound with excipients, as some excipients may contain nucleophilic functional groups that could lead to degradation of the API.[18][19][20][21][22]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the quantification of pharmaceuticals and their degradation products.[23][24][25] A stability-indicating HPLC method should be developed and validated for this compound.

Key considerations for HPLC method development:

-

Column: A reversed-phase column (e.g., C18) is typically suitable for a compound with the polarity of this compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.

-

Detection: UV detection is appropriate, and the wavelength should be selected at the λmax of this compound for maximum sensitivity.

-

Gradient Elution: A gradient elution program may be necessary to separate the parent compound from its degradation products effectively.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

References

- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H9ClN2 | CID 272109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. database.ich.org [database.ich.org]